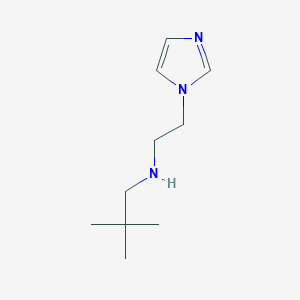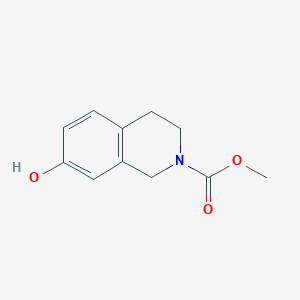![molecular formula C12H17N3O3 B7587768 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid, also known as PPA, is a chemical compound that has been the focus of scientific research due to its potential for use in the pharmaceutical industry. PPA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
科学的研究の応用
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have potential applications in the pharmaceutical industry. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has also been found to have antimicrobial properties, and has been studied for its potential as an antibiotic.
作用機序
The mechanism of action of 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. This results in the inhibition of cell growth, which may explain its potential as an anti-cancer agent. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has also been found to inhibit the activity of enzymes involved in the inflammatory response, which may explain its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory effects in animal models. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has also been found to have antimicrobial properties, and has been shown to be effective against a variety of bacterial and fungal strains.
実験室実験の利点と制限
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in large quantities. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is also stable under a variety of conditions, and can be stored for extended periods of time. However, 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has some limitations for use in lab experiments. It is not soluble in water, which can make it difficult to work with. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid also has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of research could focus on the development of new synthesis methods that improve the purity and yield of 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. Another area of research could focus on the development of new applications for 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in the pharmaceutical industry. Additionally, further studies could be conducted to better understand the mechanism of action of 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid, and to identify potential side effects or limitations of its use. Overall, 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has shown promising potential as a chemical compound with a variety of potential applications in the pharmaceutical industry, and further research is needed to fully explore its potential.
合成法
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multistep process. The first step involves the reaction of pyrrolidine with 2-pyrazolecarboxylic acid to produce 1-(2-pyrazolyl)pyrrolidine. The second step involves the reaction of the resulting compound with 2-bromoacetic acid to produce 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. The purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
2-[1-(2-pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9(15-7-3-5-13-15)12(18)14-6-2-4-10(14)8-11(16)17/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUDWTGREAVPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CC(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)

![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)
![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)